

In-Depth Technical Guide: 3-Ethylpyridin-2-amine (CAS No. 42753-67-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethylpyridin-2-amine*

Cat. No.: *B122465*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylpyridin-2-amine, with the Chemical Abstracts Service (CAS) registry number 42753-67-3, is a substituted aminopyridine that holds potential as a building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring with both an ethyl and an amine substituent, make it an attractive scaffold for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the available information on **3-Ethylpyridin-2-amine**, including its chemical properties, supplier information, and insights into its potential applications, with a focus on data relevant to researchers in the pharmaceutical sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Ethylpyridin-2-amine** is presented in the table below. This information is crucial for its handling, characterization, and use in chemical synthesis.

Property	Value	Reference
CAS Number	42753-67-3	[1] [2]
Molecular Formula	C ₇ H ₁₀ N ₂	[2]
Molecular Weight	122.17 g/mol	[2]
Alternate Name	2-Amino-3-ethylpyridine	[2]

Note: Further physical properties such as boiling point, melting point, and solubility are not consistently reported across public sources and should be determined empirically.

Supplier Information

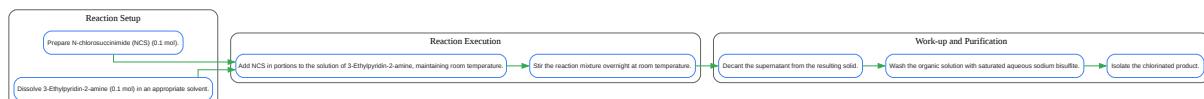
3-Ethylpyridin-2-amine is available from several chemical suppliers. Researchers can procure this compound from the following vendors:

Supplier	Product Number/Reference
BLD Pharm	BD120585
Active Biopharma	ABP023640 [3]
Santa Cruz Biotechnology	sc-262332 [2]

The hydrochloride salt of this compound, **3-Ethylpyridin-2-amine HCl** (CAS No. 2007910-36-1), is also commercially available from suppliers such as Sigma-Aldrich[\[4\]](#).

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Ethylpyridin-2-amine** is not readily available in the public literature, a patent for targeted drug development mentions its use. In this context, **3-Ethylpyridin-2-amine** was used as a reactant in a chlorination reaction.
[\[5\]](#)


General Synthetic Considerations:

The synthesis of substituted aminopyridines often involves multi-step processes. Potential synthetic routes to **3-Ethylpyridin-2-amine** could conceptually involve:

- Introduction of the ethyl group: This could potentially be achieved through cross-coupling reactions on a suitably functionalized aminopyridine precursor.
- Amination of a substituted pyridine: Alternatively, the amino group could be introduced onto a 3-ethylpyridine scaffold.

Illustrative Experimental Workflow for a Related Reaction:

A patent document describes the following procedure where **3-Ethylpyridin-2-amine** is a starting material:

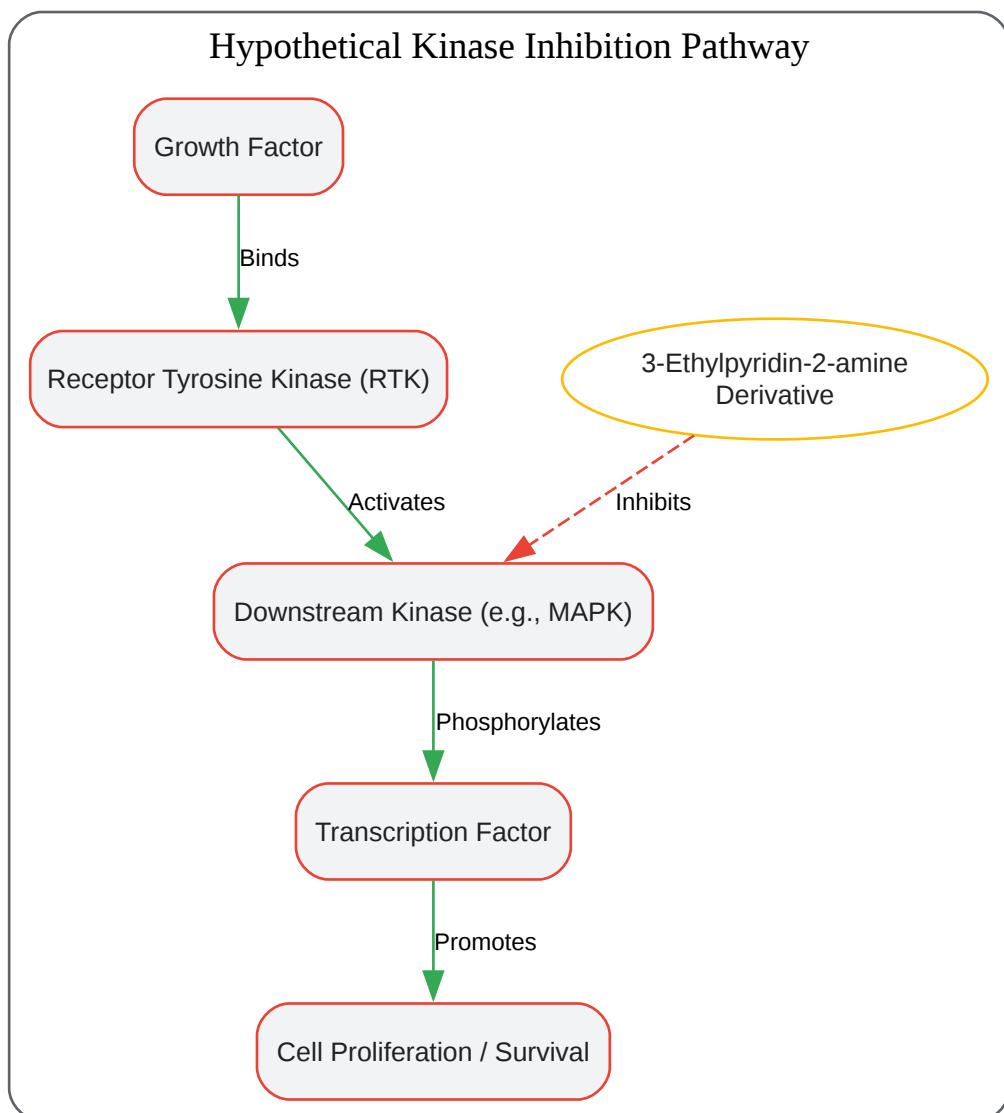
[Click to download full resolution via product page](#)

Caption: Workflow for the chlorination of **3-Ethylpyridin-2-amine**.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of specific data in peer-reviewed literature detailing the biological activity of **3-Ethylpyridin-2-amine** itself. However, the broader class of aminopyridine derivatives is of significant interest in drug discovery.

General Role of Aminopyridines in Medicinal Chemistry:


The pyridine ring is a common motif in many pharmaceuticals due to its ability to form hydrogen bonds and participate in other molecular interactions. Aminopyridines, in particular, serve as versatile intermediates and key pharmacophores in the development of:

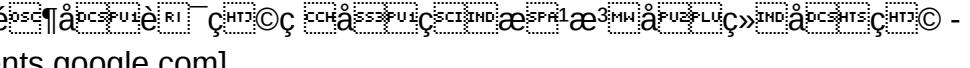
- Kinase Inhibitors: The aminopyridine scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.[\[6\]](#)
- Antiproliferative Agents: Numerous pyridine derivatives have been investigated for their ability to inhibit the growth of cancer cell lines.[\[7\]](#)
- Antimicrobial Agents: The structural features of aminopyridines have been exploited to design novel antibacterial and antifungal compounds.

The presence of the ethyl group at the 3-position of **3-Ethylpyridin-2-amine** can influence its lipophilicity and steric profile, potentially leading to unique binding interactions with biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Given the interest in aminopyridines as kinase inhibitors, a hypothetical signaling pathway where a derivative of **3-Ethylpyridin-2-amine** could act is depicted below. This is a generalized representation and has not been experimentally validated for this specific compound.

[Click to download full resolution via product page](#)


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 42753-67-3|3-Ethylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]

- 3. activebiopharma.com [activebiopharma.com]
- 4. 3-ETHYLPYRIDIN-2-AMINE HCL | 2007910-36-1 [sigmaaldrich.com]
- 5. CN102811723A - - Google Patents [patents.google.com]
- 6. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Ethylpyridin-2-amine (CAS No. 42753-67-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122465#3-ethylpyridin-2-amine-cas-number-and-supplier-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com